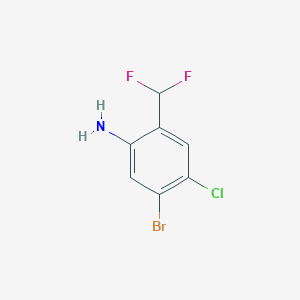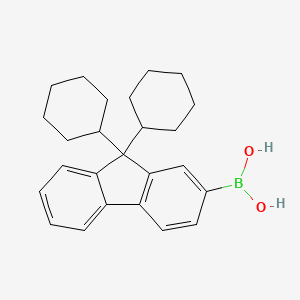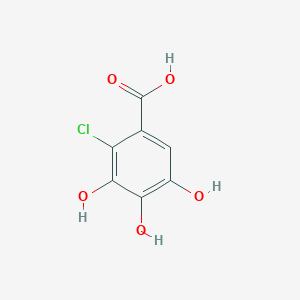
Chlorogallic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorogallic acid is a phenolic compound that is structurally related to gallic acid It is characterized by the presence of chlorine atoms attached to the aromatic ring of gallic acid
准备方法
Synthetic Routes and Reaction Conditions: Chlorogallic acid can be synthesized through the chlorination of gallic acid. The process typically involves the reaction of gallic acid with chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, this compound can be produced by large-scale chlorination of gallic acid. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain pure this compound.
化学反应分析
Types of Reactions: Chlorogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of chlorinated catechols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorinated catechols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chlorogallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated phenolic compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications of this compound in treating oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of chlorogallic acid involves its ability to donate hydrogen atoms and scavenge free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects. The pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell survival.
相似化合物的比较
Chlorogallic acid can be compared with other similar compounds such as:
Gallic Acid: Unlike this compound, gallic acid does not contain chlorine atoms. Both compounds exhibit antioxidant properties, but this compound has enhanced antimicrobial activity due to the presence of chlorine.
Chlorogenic Acid: Chlorogenic acid is another chlorinated phenolic compound, but it differs in structure and biological activity. This compound is more effective in certain antimicrobial applications.
Catechol: Catechol is a phenolic compound without chlorine atoms. This compound has additional reactivity due to the presence of chlorine, making it more versatile in chemical synthesis.
属性
分子式 |
C7H5ClO5 |
|---|---|
分子量 |
204.56 g/mol |
IUPAC 名称 |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
InChI 键 |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



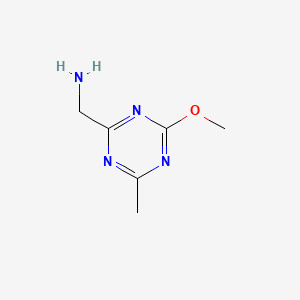


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
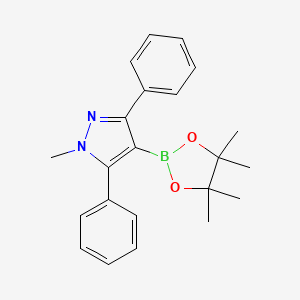

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
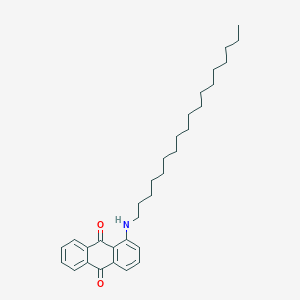
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
